molecular formula C15H20N4O5 B6503569 ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1396881-91-6

ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate

Cat. No. B6503569
CAS RN: 1396881-91-6
M. Wt: 336.34 g/mol
InChI Key: UJOUWBNTSKVWNX-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The presence of the oxazole and cyclopropane rings could potentially confer unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic rings. The conformation and spatial arrangement of these rings could significantly influence the compound’s chemical properties and potential biological activity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide linkages might be susceptible to hydrolysis, while the oxazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability could be predicted based on the functional groups present .

Scientific Research Applications

Antiviral Activity

One of the significant applications of this compound is its potential antiviral activity. Derivatives of 1,3-oxazole-4-carboxylate have been synthesized and evaluated for their antiviral activities against the human cytomegalovirus (HCMV) in vitro . Seven compounds exhibited considerably higher antiviral activity against a normal laboratory HCMV strain .

Anti-HCMV Agent

The compound has shown promise as an anti-HCMV agent. In comparison to Ganciclovir, a clinical anti-HCMV agent, these derivatives have shown higher potency . This suggests that derivatives of 1,3-oxazole could be useful for developing new anti-HCMV drugs .

Antimicrobial Activity

The compound has also shown potential in antimicrobial applications. Some derivatives of 1,3-oxazole-4-carboxylate have exhibited weak-to-moderate antimicrobial activity .

Cytotoxic Activity

In addition to its antimicrobial properties, the compound has demonstrated cytotoxic activity against certain cancer cell lines . This suggests potential applications in cancer treatment.

Biological Activities of Oxazole Derivatives

Oxazole derivatives, including this compound, have been studied for a wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Drug Development

Given its diverse biological activities, this compound and its derivatives could be valuable in the development of new drugs . For example, oxazole derivatives are part of several medicinal compounds, including aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific safety data, it’s difficult to make accurate predictions .

Future Directions

Future research on this compound could involve exploring its synthetic routes, studying its physical and chemical properties, and investigating its potential biological activity. Such studies could provide valuable insights into the compound’s potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

ethyl 4-[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c1-2-23-15(22)19-7-5-18(6-8-19)13(21)11-9-24-14(16-11)17-12(20)10-3-4-10/h9-10H,2-8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOUWBNTSKVWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(cyclopropanecarboxamido)oxazole-4-carbonyl)piperazine-1-carboxylate

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